p38 MAP Kinase Inhibitor III

Catalog No.
S535759
CAS No.
549505-65-9
M.F
C23H21FN4S
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p38 MAP Kinase Inhibitor III

CAS Number

549505-65-9

Product Name

p38 MAP Kinase Inhibitor III

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine

Molecular Formula

C23H21FN4S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Solubility

Soluble in DMSO, not in water

Synonyms

(4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine, ML 3403, ML-3403, ML3403

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Description

The exact mass of the compound p38 MAP Kinase Inhibitor III is 404.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rheumatoid Arthritis (RA)

Specific Scientific Field: Immunology and pharmacology.

Summary of the Application: ML3403 is investigated for its anti-inflammatory properties in the context of rheumatoid arthritis (RA) RA is an autoimmune disease characterized by inflammation and infiltration of inflammatory cells into the synovial membrane of joints Current therapies include glucocorticoids, disease-modifying antirheumatic drugs (DMARDs), biologics, and nonsteroidal anti-inflammatory drugs (NSAIDs).

Experimental Procedures: Researchers evaluated ML3403’s effects in a rat model of complete Freund’s adjuvant (CFA)-induced arthritis. Male Wistar rats were administered either ML3403 or a dual p38–PDE4 inhibitor (CBS-3595) for 14–21 days. They assessed inflammatory and nociceptive parameters, cytokine levels, and toxicity.

Results:

Metabolism Studies

Specific Scientific Field: Pharmacokinetics and drug metabolism.

Summary of the Application: In vitro and in vivo metabolism studies revealed that ML3403 undergoes rapid oxidation to the sulfoxide form. Understanding its metabolism is crucial for optimizing dosing regimens and predicting potential drug interactions.

Experimental Procedures: Researchers conducted in vitro and in vivo studies to characterize ML3403’s metabolic pathways.

Results: ML3403 rapidly oxidizes to its sulfoxide metabolite, which impacts its pharmacokinetics .

Pharmacokinetics

Specific Scientific Field: Pharmacokinetics and drug disposition.

Summary of the Application: Understanding ML3403’s pharmacokinetic profile is essential for dosing recommendations and clinical use.

Experimental Procedures: Researchers studied the pharmacokinetics of ML3403 in animal models.

Results: ML3403’s pharmacokinetic parameters were determined, aiding in its safe and effective use .

: Koch, D. A., Silva, R. B. M., de Souza, A. H., Leite, C. E., Nicoletti, N. F., Campos, M. M., Laufer, S., & Morrone, F. B. (2014). Efficacy and gastrointestinal tolerability of ML3403, a selective inhibitor of p38 MAP kinase and CBS-3595, a dual inhibitor of p38 MAP kinase and phosphodiesterase 4 in CFA-induced arthritis in rats. Rheumatology, 53(3), 425–432. DOI: 10.1093/rheumatology/ket369

: Abstract: From 2-Alkylsulfanylimidazoles to 2-Alkylsulfinylimidazoles: Synthesis, Reactivity, and Biological Activity. Molecules, 22(10), 1729. DOI: 10.3390/molecules22101729

: Pharmacokinetics of ML3403 ({4-[5-(4-Fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}- (1-phenylethyl)-amine), a 4-Pyridinylimidazole-Type p38 Mitogen-Activated Protein Kinase Inhibitor. Drug Metabolism & Disposition, 35(6), 875–882. DOI: 10.1124/dmd.106.014225

p38 MAP Kinase Inhibitor III is a potent and selective inhibitor of p38 mitogen-activated protein kinase, a critical enzyme involved in various cellular responses to stress and inflammation. This compound is classified as a methylsulfanylimidazole and has an inhibitory concentration (IC50) of approximately 0.90 µM in vitro, indicating its effectiveness in blocking p38 MAP kinase activity . The compound is cell-permeable, allowing it to effectively penetrate cell membranes and exert its effects within cells.

As mentioned earlier, p38 MAP Kinase Inhibitor III inhibits p38 MAPK by binding to its ATP-binding pocket. This prevents the enzyme from phosphorylating downstream targets, effectively blocking the p38 MAPK signaling pathway []. This pathway is involved in various cellular processes, including inflammation, cell cycle regulation, and stress responses. By inhibiting this pathway, researchers can study its role in different diseases and develop potential therapeutic strategies.

For example, studies have shown that p38 MAPK is involved in inflammatory diseases like rheumatoid arthritis and psoriasis [, ]. p38 MAP Kinase Inhibitor III has been used in research to investigate the potential of targeting p38 MAPK for treatment of these conditions [, ].

The primary mechanism of action for p38 MAP Kinase Inhibitor III involves competitive inhibition of the ATP binding site on p38 MAP kinase. This inhibition prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways associated with inflammatory responses, cell differentiation, and apoptosis. The specific chemical structure allows it to bind effectively to the kinase domain, inhibiting its catalytic activity .

p38 MAP Kinase plays a pivotal role in several biological processes, including:

  • Response to Stress: It is activated by various stress stimuli such as cytokines, heat shock, and osmotic shock.
  • Inflammation: The inhibition of this kinase can lead to reduced production of pro-inflammatory cytokines.
  • Cell Differentiation: It influences the differentiation of various cell types, including muscle and immune cells.
  • Apoptosis: The compound has been shown to modulate apoptotic pathways, potentially offering therapeutic benefits in cancer treatment .

  • Formation of the Methylsulfanylimidazole Core: This involves the reaction of appropriate imidazole derivatives with methyl sulfide.
  • Purification: The product is purified using techniques such as chromatography to achieve high purity levels (≥98%).
  • Characterization: Structural confirmation is performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

p38 MAP Kinase Inhibitor III has several applications, particularly in research and therapeutic development:

  • Research Tool: It is widely used in studies investigating the role of p38 MAP kinase in cellular signaling pathways.
  • Therapeutic Potential: There is ongoing research into its potential use in treating conditions characterized by excessive inflammation, such as autoimmune diseases and certain cancers .
  • Drug Development: Its selective inhibition profile makes it a candidate for developing more targeted therapies.

Interaction studies have shown that p38 MAP Kinase Inhibitor III can modulate various signaling pathways by affecting protein-protein interactions within the cell. Specifically, it has been observed to influence the activation states of several downstream kinases and transcription factors involved in inflammatory responses. These interactions underscore its potential utility in therapeutic settings where modulation of inflammation is desired .

Several compounds exhibit similar inhibitory effects on p38 MAP kinase. Here are some notable examples:

Compound NameStructure TypeIC50 ValueUnique Features
SB203580Pyridinyl imidazole0.03 µMWidely used in research; affects multiple pathways
BIRB 796Pyridinyl imidazole0.01 µMSelective for p38 alpha; potential for treating cancer
VX-745Dihydroquinazoline0.1 µMMore selective for p38 beta; studied for inflammatory diseases

Uniqueness of p38 MAP Kinase Inhibitor III

p38 MAP Kinase Inhibitor III stands out due to its specific selectivity for p38 MAP kinase compared to other inhibitors that may affect multiple kinases or have broader effects on cellular signaling pathways. Its relatively higher IC50 value also indicates a unique balance between potency and specificity that can be advantageous in research settings focused on delineating specific roles of p38 MAP kinase without off-target effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

404.14709602 g/mol

Monoisotopic Mass

404.14709602 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW1528F5YP

Wikipedia

P38 MAP kinase inhibitor III

Dates

Modify: 2023-08-15
1: Koch DA, Silva RB, de Souza AH, Leite CE, Nicoletti NF, Campos MM, Laufer S, Morrone FB. Efficacy and gastrointestinal tolerability of ML3403, a selective inhibitor of p38 MAP kinase and CBS-3595, a dual inhibitor of p38 MAP kinase and phosphodiesterase 4 in CFA-induced arthritis in rats. Rheumatology (Oxford). 2013 Nov 15. [Epub ahead of print] PubMed PMID: 24241037.
2: Munoz L, Ramsay EE, Manetsch M, Ge Q, Peifer C, Laufer S, Ammit AJ. Novel p38 MAPK inhibitor ML3403 has potent anti-inflammatory activity in airway smooth muscle. Eur J Pharmacol. 2010 Jun 10;635(1-3):212-8. doi: 10.1016/j.ejphar.2010.02.037. Epub 2010 Mar 9. PubMed PMID: 20226180.
3: Kammerer B, Scheible H, Zurek G, Godejohann M, Zeller KP, Gleiter CH, Albrecht W, Laufer S. In vitro metabolite identification of ML3403, a 4-pyridinylimidazole-type p38 MAP kinase inhibitor by LC-Qq-TOF-MS and LC-SPE-cryo-NMR/MS. Xenobiotica. 2007 Mar;37(3):280-97. PubMed PMID: 17624026.
4: Kammerer B, Scheible H, Albrecht W, Gleiter CH, Laufer S. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-pheny lethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor. Drug Metab Dispos. 2007 Jun;35(6):875-83. Epub 2007 Mar 7. PubMed PMID: 17344341.

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